molecular formula C18H20N4O B5620870 (3R*,4S*)-4-cyclopropyl-1-[(2-phenylpyrimidin-5-yl)carbonyl]pyrrolidin-3-amine

(3R*,4S*)-4-cyclopropyl-1-[(2-phenylpyrimidin-5-yl)carbonyl]pyrrolidin-3-amine

Cat. No. B5620870
M. Wt: 308.4 g/mol
InChI Key: CCHQLZYSFFHNIC-CVEARBPZSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to "(3R*,4S*)-4-cyclopropyl-1-[(2-phenylpyrimidin-5-yl)carbonyl]pyrrolidin-3-amine," often involves diastereoselective synthesis methods. One approach utilizes Yb(OTf)3 catalyzed three-component reactions of aldehydes, amines, and 1,1-cyclopropanediesters to produce pyrrolidines, highlighting the importance of catalysis in achieving desired stereochemistry (Carson & Kerr, 2005). Another method involves asymmetric 1,3-dipolar cycloaddition for synthesizing pyrrolidin-3-ol derivatives, demonstrating the utility of cycloaddition in constructing complex pyrrolidine frameworks (Kotian et al., 2005).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing one nitrogen atom. Stereochemistry plays a crucial role in defining the molecule's physical and chemical properties. Techniques such as NMR spectroscopy and X-ray crystallography are instrumental in elucidating the structure of these compounds, as seen in studies focusing on the synthesis of novel pyrrolidine derivatives (Liang, 2012).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including cycloadditions and catalytic transformations. For instance, 3,4-disubstituted pyrrolidine derivatives can be synthesized through 1,3-dipolar cycloaddition reactions involving unstabilized azomethine ylides (Liang, 2012). These reactions showcase the versatility of pyrrolidine derivatives in organic synthesis.

properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-phenylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c19-16-11-22(10-15(16)12-6-7-12)18(23)14-8-20-17(21-9-14)13-4-2-1-3-5-13/h1-5,8-9,12,15-16H,6-7,10-11,19H2/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHQLZYSFFHNIC-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)C3=CN=C(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CN=C(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-phenylpyrimidin-5-yl)methanone

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